molecular formula C9H8ClFO3 B6314053 Methyl 5-chloro-2-fluoro-4-methoxybenzoate CAS No. 211172-73-5

Methyl 5-chloro-2-fluoro-4-methoxybenzoate

Cat. No.: B6314053
CAS No.: 211172-73-5
M. Wt: 218.61 g/mol
InChI Key: URWAJTPHXVBOFY-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-fluoro-4-methoxybenzoate is a substituted benzoic acid methyl ester characterized by halogen (chloro and fluoro) and methoxy functional groups on the aromatic ring. Its molecular formula is C₉H₈ClFO₃, with substituents at positions 2 (fluoro), 4 (methoxy), and 5 (chloro). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive halogen substituents and electron-rich aromatic system .

Properties

IUPAC Name

methyl 5-chloro-2-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWAJTPHXVBOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-2-fluoro-4-methoxybenzoate can be synthesized through several routes. One common method involves the esterification of 5-chloro-2-fluoro-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Depending on the nucleophile, products can include amines, thiols, or other substituted benzoates.

    Reduction: The primary product is the corresponding alcohol.

    Oxidation: The primary product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-chloro-2-fluoro-4-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-fluoro-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and specificity for molecular targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The positions and types of substituents significantly influence the compound’s properties. Key comparisons include:

Methyl 4-chloro-2-fluorobenzoate (C₈H₆ClFO₂)
  • Substituents : Chloro (position 4), fluoro (position 2).
  • Molar Mass : 188.58 g/mol.
  • Key Differences : The absence of a methoxy group reduces polarity and molar mass compared to the target compound. This decreases solubility in polar solvents and lowers boiling/melting points. The lack of a methoxy group also simplifies synthetic modifications but limits electronic diversity .
Methyl 5-bromo-2-fluoro-4-methylbenzoate (C₉H₉BrFO₃)
  • Substituents : Bromo (position 5), fluoro (position 2), methyl (position 4).
  • Molar Mass : ~264.03 g/mol (calculated).
  • The methyl group at position 4 is less polar than methoxy, reducing solubility in polar solvents. Bromo’s superior leaving-group ability enhances reactivity in nucleophilic substitutions compared to chloro .
Methyl 5-bromo-2-chloro-4-methoxybenzoate (C₉H₈BrClO₃)
  • Substituents : Bromo (position 5), chloro (position 2), methoxy (position 4).
  • Molar Mass : ~283.52 g/mol (calculated).
  • This compound may exhibit higher thermal stability due to increased halogen content .
Methyl 4-cyano-2-fluorobenzoate (C₉H₆FNO₂)
  • Substituents: Cyano (position 4), fluoro (position 2).
  • Molar Mass : ~179.15 g/mol (calculated).
  • Key Differences: The cyano group introduces strong electron-withdrawing effects, increasing polarity and reactivity in nucleophilic additions. This contrasts with the target compound’s methoxy group, which donates electrons and activates specific ring positions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Boiling Point (°C)* Solubility in Polar Solvents Reactivity Highlights
Methyl 5-chloro-2-fluoro-4-methoxybenzoate C₉H₈ClFO₃ 218.5 (calculated) Cl (5), F (2), OCH₃ (4) ~250–280 Moderate Balanced EWG/EDG for coupling
Methyl 4-chloro-2-fluorobenzoate C₈H₆ClFO₂ 188.58 Cl (4), F (2) ~200–220 Low Simpler halogenation pathways
Methyl 5-bromo-2-fluoro-4-methylbenzoate C₉H₉BrFO₃ 264.03 Br (5), F (2), CH₃ (4) ~280–310 Low High leaving-group ability
Methyl 5-bromo-2-chloro-4-methoxybenzoate C₉H₈BrClO₃ 283.52 Br (5), Cl (2), OCH₃ (4) ~290–320 Moderate Enhanced thermal stability
Methyl 4-cyano-2-fluorobenzoate C₉H₆FNO₂ 179.15 CN (4), F (2) ~220–240 High High polarity for catalysis

*Estimated based on substituent effects and analogous compounds .


Key : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : Substituted benzoates like this compound are critical in synthesizing bioactive molecules. For example, highlights structurally similar nitriles and amines with reported pharmacological activity .
  • Material Science : The polarity and stability of methoxy- and halogen-substituted esters make them candidates for liquid crystals or polymer precursors .
  • Analytical Challenges : Gas chromatography () and mass spectrometry are essential for characterizing these compounds, particularly in distinguishing positional isomers .

Biological Activity

Methyl 5-chloro-2-fluoro-4-methoxybenzoate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

This compound exhibits various biological properties, including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
  • Anti-inflammatory Properties : It is also studied for its anti-inflammatory effects, potentially modulating inflammatory pathways in biological systems.
  • Enzyme Modulation : The presence of chloro, fluoro, and methoxy groups allows the compound to interact with specific enzymes or receptors, influencing their activity and providing therapeutic benefits.

The mechanism of action for this compound primarily involves:

  • Interaction with Molecular Targets : The compound interacts with enzymes and receptors, modulating their functions. The unique combination of substituents (chloro, fluoro, methoxy) enhances its binding affinity and specificity.
  • Formation of Hydrogen Bonds : The functional groups enable the formation of hydrogen bonds with target molecules, which is crucial for its biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound inhibited the growth of various pathogenic bacteria, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics. The results indicated a potential application in treating bacterial infections.
  • Anti-inflammatory Effects :
    • In vitro assays revealed that this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its role in modulating inflammatory responses .
  • Enzyme Inhibition Studies :
    • Research highlighted its effectiveness as a selective inhibitor for certain enzymes involved in metabolic pathways. For instance, it displayed potent inhibition against cyclooxygenase (COX) enzymes, which are critical targets in pain and inflammation management .

Data Table: Summary of Biological Activities

Biological ActivityAssessed EffectReference
AntimicrobialInhibited growth of bacteria
Anti-inflammatoryReduced cytokine production
Enzyme inhibitionSelective COX inhibition

Comparative Analysis with Similar Compounds

This compound can be compared to similar compounds to highlight its unique properties:

CompoundUnique Features
Methyl 5-chloro-2-methoxybenzoateLacks fluorine substitution
Methyl 5-chloro-2-fluorobenzoateLacks methoxy group
Methyl 5-bromo-2-fluoro-4-methoxybenzoateContains bromine instead of chlorine

This comparative analysis underscores the distinct chemical profile of this compound, which may contribute to its enhanced biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-2-fluoro-4-methoxybenzoate
Reactant of Route 2
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Methyl 5-chloro-2-fluoro-4-methoxybenzoate

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